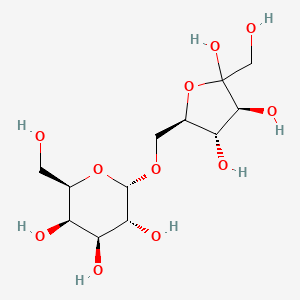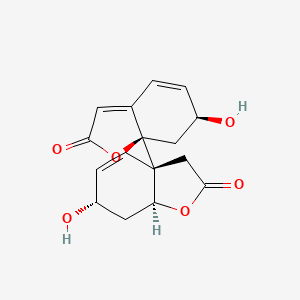
Glochidiolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glochidiolide is a dimeric butenolide compound isolated from the leaves of Glochidion acuminatum, a plant belonging to the Euphorbiaceae family . It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glochidiolide is typically isolated from natural sources rather than synthesized in the laboratory. The isolation process involves extracting the leaves of Glochidion acuminatum using methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
There is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction from natural sources, and large-scale production methods have not been extensively developed.
Chemical Reactions Analysis
Types of Reactions
Glochidiolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: Glochidiolide is used as a reference compound in chemical studies to understand its structure and reactivity.
Industry: While industrial applications are limited, this compound’s unique structure makes it a compound of interest for further research and development.
Mechanism of Action
The mechanism of action of glochidiolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Glochidiolide is structurally similar to other butenolide compounds, such as isothis compound and acuminaminoside . These compounds share similar chemical structures and biological activities.
Uniqueness
What sets this compound apart is its specific dimeric butenolide structure, which contributes to its unique reactivity and potential biological effects. The presence of specific functional groups in this compound also distinguishes it from other similar compounds.
Properties
CAS No. |
213528-23-5 |
|---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(6S,7aR)-7a-[(3aS,6S,7aS)-6-hydroxy-2-oxo-3,6,7,7a-tetrahydro-1-benzofuran-3a-yl]-6-hydroxy-6,7-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C16H16O6/c17-10-3-4-15(8-14(20)21-12(15)6-10)16-7-11(18)2-1-9(16)5-13(19)22-16/h1-5,10-12,17-18H,6-8H2/t10-,11-,12+,15-,16-/m1/s1 |
InChI Key |
MNYIUJSJKZPDLL-ZTJZGAFRSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@]2([C@H]1OC(=O)C2)[C@@]34C[C@@H](C=CC3=CC(=O)O4)O)O |
Canonical SMILES |
C1C(C=CC2(C1OC(=O)C2)C34CC(C=CC3=CC(=O)O4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




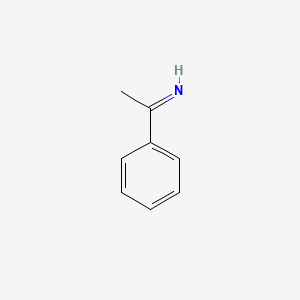
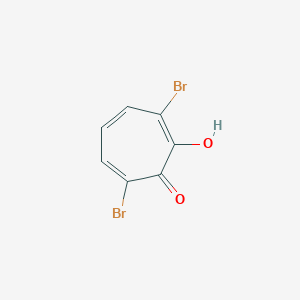



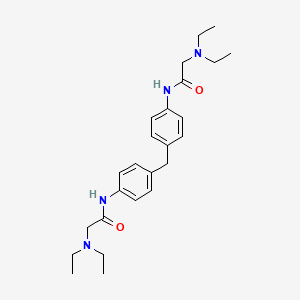
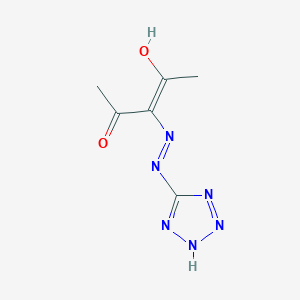
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)

![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)

